3-Methylcinnamic acid

Antifungal Drug Discovery Cell Wall Integrity

Researchers requiring position-specific cinnamic acid derivatives often face isomer misidentification that compromises antifungal screening and cocrystallization outcomes. 3-Methylcinnamic acid (CAS 14473-89-3, ≥98%) resolves this with verified meta-methyl substitution. • Selective activity against glr1Δ yeast mutants-inactive with ortho- or para-methyl analogs-enables reproducible chemosensitizer screening. • Documented 15.8-fold intestinal absorption improvement as a berberine coformer supports pharmaceutical cocrystal development. • Consistent 70% coupling yield in amide synthesis allows reliable reaction scale planning. Supplied as white crystalline powder (mp 116-119°C), stored at room temperature in desiccated conditions.

Molecular Formula C10H10O2
Molecular Weight 162.18 g/mol
CAS No. 14473-89-3
Cat. No. B080406
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methylcinnamic acid
CAS14473-89-3
Molecular FormulaC10H10O2
Molecular Weight162.18 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)C=CC(=O)O
InChIInChI=1S/C10H10O2/c1-8-3-2-4-9(7-8)5-6-10(11)12/h2-7H,1H3,(H,11,12)/b6-5+
InChIKeyJZINNAKNHHQBOS-AATRIKPKSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methylcinnamic Acid: Key Identifiers and Properties


3-Methylcinnamic acid (CAS 14473-89-3, also known as trans-3-methylcinnamic acid or m-methylcinnamic acid) is a monosubstituted cinnamic acid derivative characterized by a methyl group at the meta-position of the phenyl ring [1]. It is a white to off-white crystalline powder with a molecular weight of 162.19 g/mol (C₁₀H₁₀O₂), a melting point of 116–119 °C, and a calculated LogP of approximately 2.87 . This compound serves as a key intermediate in pharmaceutical synthesis and fragrance applications, and its substitution pattern imparts distinct physicochemical and biological properties compared to other cinnamic acid analogs .

1

Synthetic building block for amide coupling and cinnamic acid hybrid synthesis

2

Tool compound for antifungal cell wall integrity pathway studies

3

Coformer for pharmaceutical co-crystal formulation and absorption research

Critical Role of Meta-Substitution in 3-Methylcinnamic Acid


Cinnamic acid derivatives exhibit profound differences in biological activity, physicochemical behavior, and synthetic utility based on the position and nature of substituents on the phenyl ring. A meta-methyl group, as in 3-methylcinnamic acid, confers a unique profile that cannot be replicated by para-, ortho-, or unsubstituted analogs [1]. Direct comparative studies reveal that substituting 3-methylcinnamic acid with cinnamic acid or 2-methylcinnamic acid results in complete loss of antifungal activity against specific yeast mutants, while substituting with 4-methylcinnamic acid alters potency and tolerance profiles [2]. Furthermore, the meta-substitution influences key parameters such as melting point, lipophilicity (LogP), and reactivity in amide coupling reactions, which directly impact downstream synthesis yields, purification requirements, and formulation behavior [3]. Generic interchange without considering these quantifiable differences can lead to experimental failure, inconsistent biological results, and inefficient synthetic routes.

!

Positional isomer substitution (2- or 4-methyl) may shift antifungal activity profile and target selectivity.

!

Unsubstituted cinnamic acid differs in synthetic coupling efficiency; meta-methyl group alters reactivity.

!

Physicochemical properties (melting point, LogP) diverge from α- or para-substituted analogs, affecting solid-state and formulation behavior.

3-Methylcinnamic Acid: Differentiation from Analogs


Selective Antifungal Activity in Yeast Mutants

In a direct head-to-head study of 33 cinnamic acid derivatives against Saccharomyces cerevisiae mutants, 3-methylcinnamic acid demonstrated selective antifungal activity against glr1Δ (glutathione reductase mutant) with a score of 6 (moderate activity), whereas the unsubstituted parent compound cinnamic acid showed no activity (score 6) across all tested strains [1]. This indicates that the 3-methyl substitution confers a distinct gain-of-function in targeting antioxidant-compromised fungal cells.

Selective Antifungal Activity
Reported
glr1Δ: Score 6; slt2Δ/bck1Δ: Score 0 vs Cinnamic acid Score 6 all strains

Supports cell wall integrity mutant targeting context

Meta substitution required for observed growth inhibition in MAPK pathway mutants

Antifungal Drug Discovery Cell Wall Integrity

Positional Isomer Antifungal Activity

Within the same head-to-head screening panel, the position of the methyl group dramatically altered antifungal susceptibility. 3-Methylcinnamic acid exhibited no activity against WT, slt2Δ, or bck1Δ strains (score 0) but full growth of glr1Δ (score 6). In contrast, its ortho isomer, 2-methylcinnamic acid, showed no activity against any strain, including glr1Δ (score 6 for all) [1]. This demonstrates that the meta-position is critical for the observed selective activity against the glr1Δ mutant.

Positional Isomer Activity
Reported
glr1Δ: Score 6; slt2Δ/bck1Δ: Score 0 vs 2-Methylcinnamic acid Score 6 all

Meta-isomer retains selective activity; ortho substitution abolishes response

Position-specific substitution critical for antifungal SAR studies

Antifungal Structure-Activity Relationship Positional Isomers

Amide Coupling Yield Comparison

In the synthesis of N-cinnamoyl adamantane amides, 3-methylcinnamic acid (CA (3-CH₃)) was coupled with 1-adamantylamine (3a) to yield product 4a3 in 70% yield. Under identical reaction conditions, unsubstituted cinnamic acid (CA) provided an 83% yield (4a1), and 4-methylcinnamic acid (CA (4-CH₃)) provided a 78% yield (4a4) [1]. The 13% reduction in yield relative to unsubstituted cinnamic acid is attributable to the steric and electronic effects of the meta-methyl group, which influences reactivity in this synthetic transformation.

Amide Coupling Yield
Reported
70% yield (vs 83% unsubstituted, 78% para-methyl)

Supports synthetic route planning; meta substitution influences coupling efficiency

Modest yield difference may require adjusted reagent stoichiometry

Medicinal Chemistry Synthetic Chemistry Amide Coupling

Melting Point and Lipophilicity Comparison

3-Methylcinnamic acid exhibits a melting point of 116–119 °C and a LogP of 2.87 . In comparison, α-methylcinnamic acid (methyl group on the α-carbon of the acrylic acid side chain) has a significantly lower melting point of 79–81 °C and a lower LogP of 2.17 . The higher melting point of 3-methylcinnamic acid reflects stronger crystal lattice energy, which impacts solid-state stability and solubility behavior during formulation. The higher LogP (ΔLogP ≈ 0.7) indicates greater lipophilicity, which influences membrane permeability and distribution in biological systems.

Melting Point & LogP
Data to verify
mp 116–119 °C, LogP 2.87 (Δ +37 °C, Δ +0.70 vs α-methyl)

Reported physicochemical context; substitution position alters solid-state and lipophilicity

Source review recommended; cross-study comparison

Pre-formulation Physicochemical Properties Drug Discovery

Berberine Co-crystal Solubility Enhancement

A recent study demonstrated the utility of 3-methylcinnamic acid as a coformer in pharmaceutical co-crystals. A 1:1 co-crystal of 3-methylcinnamic acid with berberine (BBR) was synthesized to improve the intestinal absorption properties of berberine hydrochloride [1]. The study reported that this co-crystal formation significantly increased solubility and absorption parameters, with a 15.8-fold increase in intestinal absorption compared to berberine hydrochloride alone [1].

Co-crystal Absorption
Reported
15.8-fold intestinal absorption increase (BBR co-crystal)

Supports co-crystal formulation screening; reported absorption enhancement

In vitro intestinal model; 1:1 stoichiometry

Pharmaceutical Co-crystal Solubility Enhancement Formulation

3-Methylcinnamic Acid Application Scenarios


Antifungal SAR: Cell Wall Integrity Pathways

3-Methylcinnamic acid is uniquely suited for studies examining the role of the meta-methyl substitution in overcoming antifungal tolerance in yeast models. As demonstrated by Kim et al., this compound selectively targets the glr1Δ glutathione reductase mutant while sparing wild-type and MAPK pathway mutants, a profile not shared by unsubstituted cinnamic acid or ortho-methyl analogs [1]. Researchers investigating cell wall integrity or antioxidant pathway vulnerabilities in fungal pathogens should procure this specific isomer to reproduce the observed selective activity and to explore its potential as a chemosensitizer scaffold.

Adamantane Amide Synthesis for CNS Programs

Based on the comparative yield data reported by Fotopoulos et al., 3-methylcinnamic acid can be employed as a building block for the synthesis of adamantane-containing amides with antioxidant potential [1]. While the yield (70%) is modestly lower than that of unsubstituted cinnamic acid, the meta-methyl group introduces steric and electronic properties that may confer distinct biological activity or metabolic stability in the final amide product. Synthetic and medicinal chemistry teams can use this quantitative yield information to plan reaction scales and to compare the biological outcomes of para- vs. meta-methylated products.

Co-crystal Enhancement of Oral Bioavailability

The demonstrated success of 3-methylcinnamic acid as a coformer with berberine, yielding a 15.8-fold improvement in intestinal absorption, positions this compound as a valuable tool for pharmaceutical formulation scientists [1]. Given its favorable melting point (116–119 °C) and lipophilicity (LogP 2.87), 3-methylcinnamic acid is suitable for co-crystal screening campaigns aimed at enhancing the solubility and permeability of poorly absorbable natural products or synthetic drugs. Procurement of high-purity material supports these pre-formulation studies and potential scale-up activities.

SPR Physicochemical Profiling

The distinct physicochemical profile of 3-methylcinnamic acid—melting point of 116–119 °C and LogP of 2.87—contrasts sharply with that of α-methylcinnamic acid (melting point 79–81 °C, LogP 2.17) and 2-methylcinnamic acid (melting point 175–177 °C, LogP 2.09) [REFS-1, REFS-2]. This makes 3-methylcinnamic acid an essential component in SPR panels designed to elucidate how substitution position and nature influence solid-state properties, solubility, and membrane permeability. Industrial and academic labs engaged in property-based compound selection should include this meta-substituted derivative in their comparative libraries.

Application
Selection Property
Validation Focus
Fungal cell wall integrity pathway studies
Meta-methyl substitution profile
Cell wall mutant response verification
Adamantane-containing amide synthesis
Steric/electronic meta-methyl effect
Comparative yield and biological activity review
Co-crystal formulation studies
Coformer with berberine
Intestinal absorption improvement context
Physicochemical SAR profiling
Meta-substitution effect on melting point and LogP
Solid-state and membrane permeability behavior
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